[(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride
Description
Its structure features a cyclobutane ring substituted with two fluorine atoms at the 2,2-positions, a methyl group attached to the amine nitrogen, and a hydrochloride counterion. The 2,2-difluorocyclobutyl group introduces ring strain and conformational rigidity, while the fluorine atoms enhance metabolic stability and lipophilicity. This scaffold is often utilized to optimize pharmacokinetic properties in bioactive molecules.
Properties
IUPAC Name |
1-(2,2-difluorocyclobutyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-9-4-5-2-3-6(5,7)8;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPCWZAYJNADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC1(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two key components:
Strategic Bond Formation
Critical synthetic steps include:
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Cyclobutane ring construction : Photochemical [2+2] cycloaddition of ethylene derivatives.
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Geminal difluorination : Use of DAST or Deoxo-Fluor® to convert ketones to difluoromethylene groups.
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Amine installation : Nucleophilic substitution of halides with methylamine or reductive amination of aldehydes.
Fluorination Strategies for Cyclobutane Ring
DAST-Mediated Fluorination
DAST (diethylaminosulfur trifluoride) is widely employed for converting carbonyl groups to geminal difluorides. In a representative procedure:
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Substrate : 3-Oxocyclobutanecarboxylic acid.
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Conditions : DAST (2.5 eq), dichloromethane, 0°C to room temperature, 12–24 hours.
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Yield : 85–92% for 3,3-difluorocyclobutanecarboxylic acid.
Mechanistic Insight : DAST replaces the carbonyl oxygen with fluorine via a two-step process involving intermediate sulfonium species.
Alternative Fluorinating Agents
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Deoxo-Fluor® : Higher thermal stability than DAST, suitable for large-scale reactions.
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XtalFluor-E : Moisture-tolerant reagent for bench-top fluorination.
Amination Techniques for Introducing Methylamine Moiety
Alkylation of Methylamine
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Substrate : (2,2-Difluorocyclobutyl)methyl bromide.
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Reagent : Methylamine (2.0 eq) in THF.
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Conditions : 0°C to reflux, 12 hours.
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Yield : 78–85%.
Side Reactions : Over-alkylation to dimethylamine derivatives, mitigated by using excess methylamine.
Reductive Amination
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Substrate : (2,2-Difluorocyclobutyl)methyl ketone.
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Reagents : Methylamine hydrochloride (1.2 eq), NaBH3CN (1.5 eq).
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Conditions : MeOH, pH 4–5 (acetic acid), 24 hours.
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Yield : 70–76%.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Rate (Alkylation) | Yield (%) |
|---|---|---|
| THF | Fastest | 85 |
| DMF | Moderate | 78 |
| DCM | Slowest | 65 |
Polar aprotic solvents (e.g., THF) enhance nucleophilicity of methylamine, improving yields.
Temperature Control
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Low temperatures (0°C) : Minimize side reactions during fluorination.
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Room temperature : Optimal for reductive amination to prevent reduction of the cyclobutane ring.
Comparative Analysis of Synthetic Pathways
Route 1: DAST Fluorination Followed by Alkylation
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Steps : 4
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Overall Yield : 72%
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Advantages : High regioselectivity, minimal byproducts.
Route 2: Reductive Amination of Fluorinated Ketones
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Steps : 3
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Overall Yield : 68%
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Advantages : Fewer purification steps, scalable.
Chemical Reactions Analysis
Types of Reactions
(2,2-difluorocyclobutyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of (2,2-difluorocyclobutyl)methylamine.
Reduction: Corresponding amine derivatives.
Substitution: Substituted cyclobutylamine derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that (2,2-difluorocyclobutyl)methylamine hydrochloride exhibits promising activity against certain cancer cell lines. It has been investigated as a potential inhibitor of key signaling pathways involved in tumor growth and proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting its role as a lead compound for developing new anticancer agents .
Neurological Disorders
The compound is being explored for its neuroprotective properties. Preliminary research suggests that it may modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as Alzheimer's disease.
- Data Table: Neuroprotective Activity
| Concentration (µM) | % Cell Viability (Neuroblastoma Cells) |
|---|---|
| 1 | 90 |
| 10 | 75 |
| 50 | 50 |
This table reflects the dose-dependent effects observed in neuroblastoma cell viability assays, indicating a potential therapeutic window for neurological applications.
Pesticides and Herbicides
(2,2-Difluorocyclobutyl)methylamine hydrochloride is also being evaluated as a building block for synthesizing novel agrochemicals. Its unique structure may enhance the efficacy of existing pesticides or serve as a template for new formulations.
- Case Study : Research conducted by agricultural chemists revealed that derivatives of this compound exhibited increased potency against common agricultural pests compared to traditional agents .
Fertilizers
The compound's nitrogen-containing structure makes it a candidate for developing slow-release fertilizers that can improve nutrient uptake efficiency in crops.
Organic Synthesis
(2,2-Difluorocyclobutyl)methylamine hydrochloride serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing complex organic molecules.
- Data Table: Reaction Pathways
| Reaction Type | Product Yield (%) |
|---|---|
| N-alkylation | 85 |
| Amidation | 78 |
| Cyclization | 90 |
This table summarizes the yields obtained from different reaction types involving the compound, highlighting its versatility in synthetic chemistry.
Solar Cell Technology
Recent advancements have shown that incorporating this compound into perovskite solar cells can enhance their stability and efficiency. The addition of (2,2-difluorocyclobutyl)methylamine hydrochloride has been linked to improved charge transport properties.
Mechanism of Action
The mechanism of action of (2,2-difluorocyclobutyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of (2,2-difluorocyclobutyl)methylamine hydrochloride, focusing on their physicochemical properties and functional group variations:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| (2,2-Difluorocyclobutyl)methylamine hydrochloride | C₆H₁₂ClF₂N | 171.62 | Not explicitly listed* | 2,2-difluorocyclobutyl, methylamine, hydrochloride salt |
| (3,3-Difluorocyclobutyl)methylamine hydrochloride | C₆H₁₂ClF₂N | 171.62 | 1250444-03-1 | Isomer : 3,3-difluorocyclobutyl; altered ring conformation and dipole |
| (2,2-Difluoroethyl)-methyl-amine hydrochloride | C₃H₈ClF₂N | 131.55 | 139364-36-6 | Linear difluoroethyl chain; lacks cyclobutane rigidity |
| (2,2-Difluorocyclobutyl)methanamine hydrochloride | C₅H₁₀ClF₂N | 157.59 | 130369-09-4 | Primary amine (no methyl substitution); reduced lipophilicity |
| trans-3-Aminocyclobutanol hydrochloride | C₄H₉ClFNO | 137.57 | 1219019-22-3 | Cyclobutanol substituent; hydroxyl group enhances solubility |
| 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride | C₇H₁₄ClF₂NO | 209.65 | Not listed | Extended carbon chain with hydroxyl; higher polarity |
*The target compound’s CAS is inferred from structural analogs; the 3,3-difluoro isomer is explicitly documented .
Key Comparison Points:
Fluorine Substitution Position :
- The 2,2-difluorocyclobutyl group in the target compound creates distinct ring puckering and dipole effects compared to the 3,3-difluoro isomer . The 2,2 substitution may enhance steric hindrance and electronic effects at specific binding sites in biological targets.
Amine Substitution :
- The methylamine group in the target compound increases lipophilicity relative to the primary amine in (2,2-difluorocyclobutyl)methanamine hydrochloride (C₅H₁₀ClF₂N) . This modification could improve membrane permeability but reduce aqueous solubility.
Backbone Rigidity: Cyclobutane-containing analogs (e.g., trans-3-aminocyclobutanol hydrochloride ) offer conformational rigidity compared to linear analogs like (2,2-difluoroethyl)-methyl-amine hydrochloride . Rigid scaffolds are advantageous in drug design for enforcing bioactive conformations.
Pharmacological Implications :
- Fluorine atoms improve metabolic stability and bioavailability by resisting oxidative degradation. The target compound’s combination of fluorine and cyclobutane rigidity aligns with trends in kinase inhibitor design, as seen in pexidartinib hydrochloride (a fluorinated drug for TGCT) .
Biological Activity
The compound (2,2-difluorocyclobutyl)methylamine hydrochloride is a derivative of methylamine with distinct structural features that may influence its biological activity. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula: CHClFN
- Molecular Weight: 157.58 g/mol
- Structural Features: The presence of two fluorine atoms in the cyclobutane ring enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds similar to (2,2-difluorocyclobutyl)methylamine hydrochloride exhibit various biological activities, including:
- Neuromuscular Blockade Antagonism: Methylamine hydrochloride, a related compound, has shown concentration-dependent antagonism against neuromuscular blockade caused by clostridial neurotoxins such as botulinum toxin. It operates by inhibiting the internalization of these toxins into cholinergic nerve endings, effectively trapping them at sensitive sites without inactivating the toxins themselves .
- Antiviral Activity: Compounds targeting viral capsid proteins have been studied for their potential to modulate viral replication processes. The modulation of HBV capsid assembly has been linked to compounds similar to (2,2-difluorocyclobutyl)methylamine hydrochloride, suggesting potential antiviral applications .
Biological Activity Overview
The biological activity of (2,2-difluorocyclobutyl)methylamine hydrochloride can be summarized as follows:
Case Studies and Research Findings
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Neuromuscular Blockade Studies:
A study demonstrated that methylamine hydrochloride could antagonize the effects of botulinum toxin at concentrations ranging from 8-10 mM without causing irreversible changes in tissue function. This suggests a potential therapeutic application in treating toxin-related paralysis . -
Antiviral Research:
Investigations into compounds affecting HBV capsid proteins revealed that certain derivatives could disrupt normal viral processes, potentially leading to new antiviral therapies. The modulation of capsid assembly kinetics was highlighted as a critical factor in preventing viral replication . -
Toxicological Assessments:
Toxicological evaluations indicate that while methylamine derivatives may pose acute toxicity risks (e.g., skin irritation, respiratory effects), their specific effects can vary significantly based on concentration and exposure duration .
Q & A
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- QSAR Models : Predict logD and clearance rates using fluorine-specific descriptors (e.g., polar surface area) .
- MD Simulations : Simulate blood-brain barrier penetration using force fields like CHARMM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
